1H-pyrrolo[3,2-h]quinolin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-pyrrolo[3,2-h]quinolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-9-4-3-7-1-2-8-5-6-13-10(8)11(7)14-9/h1-6,14H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVVOJYMNGCZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NC2=C3C1=CC=C(N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80077-07-2 | |
| Record name | 1H-pyrrolo[3,2-h]quinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Context Within the Pyrroloquinoline Heterocyclic System
The 1H-pyrrolo[3,2-h]quinolin-8-amine molecule is a tricyclic aromatic system, which can be understood as a fusion of a pyrrole (B145914) ring and a quinoline (B57606) ring system. nih.gov This fusion results in a distinctive, non-linear arrangement of hydrogen-bonding surfaces. nih.gov The pyrroloquinoline framework itself is a significant class of heterocyclic compounds, with various isomers demonstrating a wide array of biological activities. The specific arrangement in 1H-pyrrolo[3,2-h]quinoline, where the pyrrole ring is fused to the 'h' face of the quinoline, gives rise to its particular chemical properties and reactivity.
The basic structure consists of a quinoline core, which is a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with an additional pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, fused to it. The "-8-amine" suffix indicates the presence of an amino group (-NH2) at the 8th position of this tricyclic system.
Table 1: Key Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H9N3 |
| Monoisotopic Mass | 183.07965 Da |
| Melting Point | 115-116 °C |
| Physical Form | Powder |
| IUPAC Name | This compound |
| InChI Key | ZMCYXLBWPFTCKK-UHFFFAOYSA-N |
| CAS Number | 80077-07-2 |
| Data sourced from multiple chemical databases. uni.lusigmaaldrich.com |
Significance As a Privileged Scaffold for Advanced Chemical and Biological Investigations
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide range of biologically active compounds. 1H-pyrrolo[3,2-h]quinolin-8-amine has emerged as such a scaffold due to its unique structural features that allow for diverse chemical modifications and interactions with biological macromolecules.
Research has demonstrated that the tricyclic aromatic system of 1H-pyrrolo[3,2-h]quinoline-8-amine (also referred to as PQA) possesses a non-linear hydrogen-bonding surface that is complementary to thymine (B56734), a key component of DNA. nih.gov This has led to the design and synthesis of PQA derivatives that can selectively bind to specific DNA sequences, such as CTG trinucleotide repeats. nih.gov These repeats are associated with several neuromuscular and neurodegenerative diseases, making PQA a valuable tool for studying and potentially targeting these genetic anomalies.
The pyrroloquinoline scaffold, in a broader sense, has been implicated in a variety of biological activities, including antimalarial, anticancer, and effects on the central nervous system. ulisboa.pt The specific biological properties are highly dependent on the fusion pattern of the pyrrole (B145914) and quinoline (B57606) rings, as well as the substitution patterns on the tricyclic core. ulisboa.pt
Overview of Interdisciplinary Research Trajectories
Medicinal Chemistry
In the realm of medicinal chemistry, the primary focus has been on exploiting the DNA-binding capabilities of this compound derivatives. nih.gov By modifying the scaffold with different alkylamino linkers, researchers have been able to modulate the binding affinity and selectivity for pyrimidine (B1678525) bulge DNAs and CNG repeats. nih.gov This line of inquiry holds promise for the development of therapeutic agents for diseases caused by trinucleotide repeat expansions. nih.gov Furthermore, the broader class of pyrroloquinolines has been investigated for its potential as 5-HT6 receptor antagonists, which are targets for treating cognitive decline in neurodegenerative disorders. mdpi.com
Materials Science
The planarity and extended π-system of the pyrroloquinoline core make it an attractive building block for the synthesis of novel organic materials. Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing counterparts are of great interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The synthesis of larger, N-doped polycyclic heteroaromatic compounds based on the pyrroloquinoline framework is an active area of research, with the goal of fine-tuning their optical and electronic properties. mdpi.comnih.gov
Supramolecular Chemistry and Proton Transfer Studies
The presence of both hydrogen bond donor (the pyrrole (B145914) N-H) and acceptor (the quinoline (B57606) nitrogen) sites within the 1H-pyrrolo[3,2-h]quinoline structure makes it an excellent model system for studying proton-transfer reactions. nih.gov These fundamental processes are crucial in many chemical and biological systems. High-pressure studies on the crystalline form of 1H-pyrrolo[3,2-h]quinoline have provided insights into how compression affects intermolecular hydrogen bonding and the potential for proton transfer within cyclic dimers. nih.gov
De Novo Synthesis of the 1H-pyrrolo[3,2-h]quinoline Core
The construction of the fundamental 1H-pyrrolo[3,2-h]quinoline framework is a critical first step in the synthesis of PQA and its derivatives. Various synthetic approaches have been developed, ranging from traditional multistep sequences to more modern and efficient cascade reactions.
Multistep Synthetic Routes and Refinements
Classical approaches to the 1H-pyrrolo[3,2-h]quinoline core often involve a series of sequential reactions to build the fused ring system. These multistep syntheses, while sometimes lengthy, offer a high degree of control over the introduction of substituents at specific positions.
A common strategy involves the construction of a quinoline precursor followed by the annulation of the pyrrole ring. For instance, a synthetic route might begin with a substituted aniline (B41778) which undergoes cyclization to form a quinoline ring. Subsequent functionalization of the quinoline, such as nitration and reduction, can introduce an amino group at the C8 position. The pyrrole ring is then typically formed through a reaction that introduces the necessary carbon and nitrogen atoms, often involving the cyclization of a suitably functionalized precursor attached to the quinoline core.
Facile and Convenient Protocols for Core Assembly
In response to the demand for more efficient synthetic methods, researchers have developed more streamlined protocols for the assembly of the 1H-pyrrolo[3,2-h]quinoline core. These methods often aim to reduce the number of synthetic steps and purification procedures.
One such approach involves a one-pot, two-step reaction that combines an Ugi four-component reaction (Ugi-4CR) with a copper-catalyzed intramolecular amide-aryl cyclization. researchgate.net This strategy allows for the rapid assembly of a functionalized 1H-pyrrolo[2,3-b]quinoline scaffold, a constitutional isomer of the target molecule, demonstrating the power of multicomponent reactions in building complex heterocyclic systems. researchgate.net While not directly yielding the 1H-pyrrolo[3,2-h]quinoline core, this methodology highlights the potential for developing similar facile protocols for its synthesis.
Another strategy involves the use of microwave-assisted organic synthesis to accelerate reaction times and improve yields. Microwave activation has been successfully employed in the synthesis of substituted pyrrolo-[3,2-c]quinoline derivatives, another isomer, suggesting its potential applicability to the synthesis of the 1H-pyrrolo[3,2-h]quinoline system. researchgate.net
Catalyst-Free and Catalyzed Cascade Reactions for Fused Systems
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to constructing complex molecular architectures like the 1H-pyrrolo[3,2-h]quinoline core. These reactions can be either catalyst-free or catalyzed by transition metals or organocatalysts.
An example of a catalyzed cascade reaction is the N-heterocyclic carbene (NHC)-catalyzed stereoselective Michael–Mannich–lactamization cascade. acs.org This reaction has been used to construct functionalized pyrrolo[3,2-c]quinolines with excellent control over stereochemistry. acs.org The development of similar cascade reactions tailored for the synthesis of the 1H-pyrrolo[3,2-h]quinoline isomer is an active area of research.
Furthermore, iodine-mediated one-pot three-component tandem cyclizations have been developed for the synthesis of 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones. acs.org This method demonstrates the feasibility of using simple and readily available reagents to construct fused heterocyclic systems in a single step. acs.org Adapting such strategies to produce the 1H-pyrrolo[3,2-h]quinoline core could provide a more direct and atom-economical synthetic route.
Functionalization and Structural Diversification of this compound Derivatives
Once the 1H-pyrrolo[3,2-h]quinoline core is synthesized, further functionalization and derivatization are often necessary to explore its structure-activity relationships for various applications. This section focuses on the regioselective introduction of substituents and the synthesis and modification of side chains.
Regioselective Introduction of Substituents on the Tricyclic Core
The ability to selectively introduce substituents at specific positions on the tricyclic core of this compound is crucial for fine-tuning its properties. The reactivity of the different positions on the pyrrole and quinoline rings can be exploited to achieve regioselective functionalization.
For instance, electrophilic aromatic substitution reactions can be used to introduce substituents onto the electron-rich pyrrole ring. The directing effects of the existing amino group and the fused ring system will influence the position of substitution. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, offer another powerful tool for introducing a wide range of substituents at specific positions, provided a suitable handle like a halogen atom is present on the core. nih.gov The regioselective functionalization of quinolines through C-H activation is also a rapidly developing field that could be applied to the 1H-pyrrolo[3,2-h]quinoline system. mdpi.com
A study on the synthesis of 1H-pyrrolo[3,2-c]quinoline derivatives, an isomer of the target compound, demonstrated the introduction of fluorine, chlorine, and methoxy (B1213986) groups at the C8-position. ulisboa.pt This was achieved through multi-step procedures starting from appropriately substituted 2-nitrobenzaldehydes. ulisboa.pt Similar strategies can be envisioned for the regioselective functionalization of the 1H-pyrrolo[3,2-h]quinoline core.
Synthesis and Modification of Alkylamino Linkers
A key feature of many this compound derivatives is the presence of an alkylamino linker attached to the C8-amino group. nih.gov The nature of this linker, including its length, flexibility, and the presence of additional functional groups, can significantly influence the biological activity of the molecule. nih.govmdpi.com
The synthesis of these derivatives typically involves the reaction of the 8-amino group of the 1H-pyrrolo[3,2-h]quinoline core with a suitable alkylating agent containing the desired linker. This can be achieved through standard nucleophilic substitution or reductive amination reactions.
| Starting Material | Reagents and Conditions | Product | Reference |
| Substituted 2-nitrobenzaldehyde | i) Formamide, HCOOH; ii) TEA, POCl3; iii) Methyl propiolate, Ag2CO3; iv) H2, Pd/C; v) AcOH, sec-BuOH; vi) POCl3 | Key 1H-pyrrolo[3,2-c]quinoline synthon | mdpi.com |
| N-[2-(2-alkyn-1-yl)phenyl]carbodiimides | [RhCl(CO)2]2-dppp | 2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-2-ones | science.gov |
| Aromatic amines, maleimides, aromatic aldehydes/DTBP | I2-mediated one-pot three-component tandem cyclization | 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones | acs.org |
| This compound | Various alkylating agents | This compound derivatives with different alkylamino linkers | nih.gov |
| N-protected o-amino aromatic aldimines, α,β-unsaturated azlactones | Cinchona-based H-bonding bifunctional squaramide catalyst | Chiral pyrrolo[3,2-c]quinoline derivatives | researchgate.net |
| 2-amino (hetero)arylnitriles, ynamide-derived buta-1,3-diynes | Synergetic copper/zinc catalysis | 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives | rsc.org |
| 3-aryl-2H-azirines, enols of quinolin-2-one | Cu(II) or Cu(I) compounds | Pyrrolo[3,2-c]quinoline derivatives | mdpi.com |
Generation of Novel Fused Heterocyclic Analogs
The strategic derivatization of this compound opens avenues for the construction of more complex, fused heterocyclic systems such as pyrrolo[3,2-c]quinolines and pyrrolo[3,2,1-ij]quinolines. While direct, one-pot conversions from this compound to these specific fused analogs are not extensively documented, established synthetic strategies for these systems provide a roadmap for potential derivatization pathways.
Pyrrolo[3,2-c]quinolines: The synthesis of the pyrrolo[3,2-c]quinoline core, a key component of biologically active natural products like martinellic acid, has been achieved through various innovative methods. researchgate.net One notable approach involves the regioselective formation of a pyrrole nucleus from protected 2-alkynylanilines, followed by a Heck reaction and intramolecular Michael addition. Another powerful strategy employs an N-heterocyclic carbene (NHC)-catalyzed stereoselective Michael–Mannich–lactamization cascade reaction between tosyl-protected o-amino aromatic aldimines and 2-bromoenals, constructing the functionalized pyrrolo[3,2-c]quinoline skeleton with high efficiency and stereocontrol. acs.org Furthermore, a metal-free radical [2 + 2 + 1] cyclization of ortho-cyanoarylacrylamides with alkyl nitriles offers a straightforward route to cyano-substituted pyrrolo[3,2-c]quinolines. nih.gov These methodologies suggest that with appropriate functionalization, the 8-amino group of this compound could be transformed into a reactive intermediate, such as an aldimine or a cyano-acrylamide, to facilitate its annulation into a pyrrolo[3,2-c]quinoline system.
Pyrrolo[3,2,1-ij]quinolines: The synthesis of the tricyclic pyrrolo[3,2,1-ij]quinoline framework has also been approached from several angles. A prominent method involves the intramolecular Friedel-Crafts cyclization of N-cinnamylisatin derivatives, which yields pyrrolo[3,2,1-ij]quinoline-1,2-diones. scispace.com Another strategy focuses on the cyclization of 7-formyl-1-indolylacetates to construct the pyrroloquinoline core. researchgate.net These methods highlight the importance of precursors with appropriately positioned reactive groups on an indole (B1671886) or quinoline scaffold. To utilize this compound for the synthesis of pyrrolo[3,2,1-ij]quinolines, a multi-step sequence would likely be necessary. This could involve initial modifications to the pyrrole or quinoline rings of the parent amine to introduce the required functionalities for subsequent intramolecular cyclization.
Methodologies for Structural Elucidation and Purity Assessment
The unambiguous characterization and purity verification of this compound and its derivatives are paramount for their application in further synthetic endeavors. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.
Advanced Spectroscopic Techniques in Compound Characterization
Spectroscopic methods provide detailed information about the molecular structure, bonding, and connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of pyrroloquinoline derivatives. For instance, in a series of synthesized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, ¹H NMR spectra were recorded at 300, 400, or 500 MHz, and ¹³C NMR spectra at 75, 100, or 125 MHz, using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as solvents. The chemical shifts (δ) are reported in parts per million (ppm) and provide a detailed map of the proton and carbon environments within the molecule. For example, the ¹H NMR spectrum of a synthesized pyrrolo[3,2-c]quinoline derivative showed characteristic signals for the aromatic protons and the substituents, allowing for the confirmation of the final structure. rsc.orgmdpi.com
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) provides highly accurate mass measurements, which can confirm the molecular formula. For this compound, the predicted monoisotopic mass is 183.07965 Da. uni.lu Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In a detailed study of 1H-pyrrolo[3,2-h]quinoline, a reliable assignment of 55 out of 57 vibrational modes was achieved using a combination of IR, Raman, and fluorescence spectroscopy, supported by quantum chemical calculations. nih.gov This comprehensive analysis provides a benchmark for the vibrational characteristics of the pyrrolo[3,2-h]quinoline core structure.
Table 1: Spectroscopic Data for a Representative Pyrrolo[3,2-c]quinoline Derivative
| Technique | Solvent | Key Signals (δ in ppm) |
| ¹H NMR | CDCl₃ | 8.44 (s, 1H), 8.18 (d, J = 8.8 Hz, 1H), 7.94 (d, J = 8.8 Hz, 1H), 7.91 – 7.84 (m, 3H), 6.59 (d, J = 8.6 Hz, 2H), 4.29 (br, 1H), 3.96 (s, 3H), 3.85 (s, 3H), 3.62 (t, J = 6.6 Hz, 2H), 3.27 (t, J = 6.9 Hz, 2H), 2.35 – 2.21 (m, 1H), 1.42 – 1.30 (m, 2H), 1.15 – 1.04 (m, 2H) rsc.org |
| ¹³C NMR | CDCl₃ | 167.2, 166.8, 164.3, 151.4, 148.8, 136.2, 131.6, 131.4, 130.1, 128.7, 128.4, 126.9, 125.6, 118.8, 111.6, 52.2, 51.5, 43.2, 32.2, 14.5, 10.7 rsc.org |
| HRMS (ESI) | - | calcd for C₂₄H₂₄N₂O₄ [M+H]⁺ 405.1809, found 405.1811 rsc.org |
Data for a representative functionalized pyrrolo[3,2-c]quinoline derivative as reported in the literature. rsc.org
Chromatographic Purity Determination
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture, making it an essential tool for assessing the purity of synthesized compounds. The purity of novel pyrroloquinoline derivatives is routinely determined by HPLC, often coupled with a mass spectrometer (LC-MS). For example, the purity of a series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives was confirmed to be greater than 90% by HPLC analysis. In the characterization of 1H-pyrrolo[3,2-c]quinoline derivatives, UPLC (Ultra-Performance Liquid Chromatography) was used to establish a purity of over 95% for the final compounds. mdpi.com A typical HPLC method for related compounds might involve a C18 column with a gradient elution system, for instance, using a mixture of water and acetonitrile (B52724) with a small percentage of formic acid as the mobile phase. mdpi.comulisboa.pt
Analysis of Ground-State Solvate Structures and Phototautomerism
The photophysical behavior of 1H-pyrrolo[3,2-h]quinoline is intrinsically linked to the structure of its solvates in the electronic ground state. acs.org Phototautomerism, the process leading to the fluorescent tautomer, occurs exclusively in solvates that possess the correct stoichiometry and a specific cyclic structure from the outset. acs.org Detailed investigations have identified these reactive species as the 1:1 cyclic, doubly hydrogen-bonded complexes with water or alcohol. researchgate.netacs.org
These reactive complexes often constitute only a minor fraction of the total ground-state population in solution. researchgate.net The majority of solvated molecules exist in other configurations that are not conducive to phototautomerization. researchgate.net For instance, density functional theory (DFT) calculations have characterized the structures of PQ-water complexes, identifying the cyclic 1:1 complex and a sterically strained 1:2 complex. nih.govacs.org In the solid state, 1H-pyrrolo[3,2-h]quinoline is known to form hydrogen-bonded cyclic dimers. nih.gov
High-Pressure Effects on Intra- and Intermolecular Interactions
Applying high pressure provides an alternative method to modify the geometry of both intramolecular and intermolecular interactions, offering insights into the forces governing proton transfer. nih.govresearchgate.net Studies on crystalline 1H-pyrrolo[3,2-h]quinoline using Raman scattering and DFT modeling have revealed the distinct effects of pressure on its hydrogen bonds. nih.govnih.gov
Upon compression up to 10 GPa, the intermolecular hydrogen bonds within the cyclic dimers of PQ molecules are considerably strengthened. nih.govnih.gov This is evidenced by a significant contraction of the intermolecular N∙∙∙N distance. In contrast, the intramolecular N–H∙∙∙N interaction is only weakly affected by the applied pressure, a consequence of the molecule's stiff aromatic framework. nih.govdntb.gov.ua
These findings lead to the proposal that high pressure should facilitate the double proton transfer occurring between molecules within the cyclic dimers. nih.govdntb.gov.ua Concurrently, the intramolecular transfer pathway is expected to remain largely unaffected. nih.govdntb.gov.ua Furthermore, high pressure stabilizes the tautomeric form of PQ relative to the normal form, which is attributed to the tautomer's smaller volume and the formation of stronger intermolecular hydrogen bonds in its denser packed state. nih.gov
Table 1: Effect of High Pressure (to 10 GPa) on Hydrogen Bond Distances in Crystalline 1H-pyrrolo[3,2-h]quinoline
| Interaction Type | Parameter | Change with Pressure | Implication for Proton Transfer |
|---|---|---|---|
| Intermolecular | N∙∙∙N distance | Contracts by 8.5% nih.gov | Facilitates double proton transfer nih.govdntb.gov.ua |
| Intramolecular | N∙∙∙N distance | Contracts by 1.2% nih.gov | Remains largely unaffected nih.govdntb.gov.ua |
Computational Chemistry and Theoretical Modeling of 1h Pyrrolo 3,2 H Quinolin 8 Amine
Quantum Mechanical Investigations (e.g., DFT, TDDFT)
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of 1H-pyrrolo[3,2-h]quinoline and its derivatives. Methods like Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TDDFT) for excited-state phenomena have been pivotal in characterizing this heterocyclic system. acs.orgnih.gov
Theoretical studies on the parent scaffold, 1H-pyrrolo[3,2-h]quinoline (PQ), reveal significant insights into its electronic behavior. The S₀ → S₁ electronic excitation triggers a substantial intramolecular transfer of electron density from the pyrrole (B145914) ring to the quinoline (B57606) fragment. acs.orgnih.gov This charge transfer increases the acidity of the pyrrole N-H group and the basicity of the quinoline nitrogen atom in the excited state. acs.orgnih.gov
DFT calculations have been used to reliably assign the vibrational modes of 1H-pyrrolo[3,2-h]quinoline. nih.gov A comparative assessment of different DFT functionals found that the hybrid B3LYP functional, when paired with Pople's split-valence basis sets, offers the best balance of accuracy and computational cost for simulating IR and Raman spectra for this class of molecules. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer characteristics and reactivity of related N-doped polycyclic heteroaromatic systems.
The unique arrangement of a proton donor (pyrrole NH) and a proton acceptor (quinoline N) within the 1H-pyrrolo[3,2-h]quinoline structure makes it an excellent candidate for studying proton transfer reactions. acs.orgnih.gov Adiabatic TDDFT calculations have been employed to map the potential energy surface of the lowest excited singlet state (S₁) to understand the dynamics of this process. acs.orgnih.gov
For an isolated PQ molecule, these calculations show that phototautomerization is hindered by a large activation energy barrier. acs.orgnih.gov However, the presence of solvent molecules like water or methanol (B129727) can dramatically alter this landscape. acs.orgresearchgate.net When PQ forms a cyclic complex with a single water molecule, the energy barrier for proton transfer is significantly reduced, allowing for a rapid, concerted, yet asynchronous movement of the two protons. acs.orgnih.gov In complexes with two water molecules, the hydrogen-bond network becomes sterically strained, which can necessitate extra activation energy and may hinder complete tautomerization due to the need for significant reorganization of the water bridge. acs.orgnih.gov These studies highlight that excited-state intermolecular proton transfer (ESIPT) is a key reaction pathway for this molecule in protic solvents. researchgate.net
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations are a cornerstone of computational biology, offering a window into the dynamic behavior of molecules and their interactions with their environment over time. nih.govresearchgate.net For the 1H-pyrrolo[3,2-h]quinoline scaffold, MD simulations have been crucial in analyzing conformational flexibility and specific molecular interactions, such as those involving hydrogen bonds and salt bridges. acs.orgmdpi.com
In studies of the related 1H-pyrrolo[3,2-c]quinoline series, MD simulations have been used to analyze the stability of the salt bridge formed between the basic nitrogen of the ligand and the conserved aspartic acid (D3.32) in G-protein-coupled receptors like the 5-HT₆ and D₃ receptors. mdpi.com The quality of this salt bridge, assessed through geometric parameters during the simulation, was found to correlate with the binding activity of different derivatives. mdpi.com Similarly, MD simulations of the parent 1H-pyrrolo[3,2-h]quinoline molecule complexed with water have been used to model the dynamics of excited-state proton transfer, revealing the mechanisms and time evolution of these processes. researchgate.net These simulations show that the transfer occurs via a solvent-assisted mechanism along the intermolecular hydrogen-bond network. researchgate.net
In Silico Ligand-Target Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms.
For derivatives of 1H-pyrrolo[3,2-h]quinolin-8-amine (PQA), a key application has been in the design of small molecules that target disease-associated DNA structures. nih.govresearchgate.net The tricyclic aromatic system of PQA possesses a non-linear hydrogen-bonding surface that is complementary to thymine (B56734), making it a promising scaffold for targeting CTG trinucleotide repeats. nih.gov These repeats are associated with neurological disorders like myotonic dystrophy. In silico design and subsequent synthesis have shown that PQA derivatives can bind to pyrimidine (B1678525) bulge structures in DNA as well as CNG repeats. nih.govresearchgate.net
Docking studies on related pyrroloquinoline structures further illustrate the utility of this approach. For instance, derivatives of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one were docked into the active site of Leishmania donovani topoisomerase 1 (LDTop1), a therapeutic target for antileishmanial agents. nih.gov The docking scores and predicted hydrogen bond interactions showed a good correlation with the experimentally determined inhibitory concentrations (IC₅₀), validating the binding mode and guiding further lead optimization. nih.gov
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. drugdesign.org For the this compound (PQA) series, SAR studies have been instrumental in understanding the requirements for binding to specific DNA sequences.
A study involving the synthesis of a series of PQA derivatives with different alkylamino linkers attached to the 8-amine position provided key SAR insights. nih.gov The binding affinity of these compounds to pyrimidine bulge DNAs and CNG repeats was found to be highly dependent on the structure of the linker. nih.govresearchgate.net This demonstrates that modifications to the side chain can modulate the binding specificity and affinity. In contrast, quinoline derivatives that lacked the pyrrole ring showed significantly lower binding affinity, highlighting the importance of the complete tricyclic PQA scaffold for DNA recognition. nih.gov
The general principles of SAR involve systematically altering parts of a molecule—such as functional groups, volume, and physicochemical properties (e.g., hydrophobicity, pKa)—and observing the effect on activity. drugdesign.org For other heterocyclic systems, like 1H-pyrrolo[3,2-c]quinolines, SAR analyses have revealed that structural modifications to the amine fragment significantly influence affinity for targets like the 5-HT₆ and D₃ receptors. mdpi.com
Table of SAR Findings for this compound (PQA) Derivatives
| Molecular Scaffold | Modification | Target | SAR Finding | Reference |
| This compound (PQA) | Addition of various alkylamino linkers | CTG/CNG DNA Repeats | Binding affinity and specificity are dependent on the structure of the alkylamino linker. | nih.govresearchgate.net |
| Quinoline | Removal of the pyrrole ring from the PQA scaffold | CTG/CNG DNA Repeats | The complete tricyclic PQA structure is essential for high-affinity binding. | nih.gov |
Biological Activities and Mechanistic Insights of 1h Pyrrolo 3,2 H Quinolin 8 Amine Analogs in in Vitro Systems
Molecular Interactions with Nucleic Acid Structures
The unique tricyclic aromatic structure of 1H-pyrrolo[3,2-h]quinolin-8-amine (PQA) provides a non-linear hydrogen-bonding surface that is complementary to thymine (B56734), underpinning its ability to interact with specific DNA structures. nih.gov This interaction is a key area of research, particularly concerning its potential to target DNA sequences implicated in neurodegenerative diseases.
Binding to Trinucleotide Repeat Sequences (e.g., CTG, CCG DNA repeats)
Derivatives of PQA have been synthesized and investigated for their capacity to bind to trinucleotide repeats, such as CTG and CCG, which are associated with various neurological disorders. nih.govjst.go.jp The core PQA structure has been identified as a valuable molecular unit for recognizing and binding to both CTG and CCG repeats. nih.govresearchgate.net This binding is attributed to the specific hydrogen bonding interactions between the PQA molecule and the repeating nucleotide units within the DNA structure. nih.gov The ability of these small molecules to target and bind to expanded trinucleotide repeat sequences offers a potential strategy for modulating the pathological processes associated with these genetic mutations. jst.go.jprsc.org
Recognition of Pyrimidine (B1678525) Bulge DNA Structures
In addition to trinucleotide repeats, PQA derivatives have shown a propensity for binding to pyrimidine bulge DNA structures. nih.govresearchgate.net A pyrimidine bulge is a non-canonical DNA structure where one or more pyrimidine bases (cytosine or thymine) are unpaired and looped out from the DNA duplex. The PQA scaffold, with its unique geometry and hydrogen-bonding capabilities, can selectively recognize and interact with these bulged structures. nih.gov This interaction is significant as such non-canonical DNA structures can be involved in various biological processes and are also features of some disease-related DNA sequences. The affinity for thymine bulges, in particular, highlights the specific recognition properties of the PQA core. researchgate.netrsc.org
Influence of Derivative Linker Architecture on DNA Interaction Specificity
The specificity of DNA interaction by PQA derivatives is significantly influenced by the architecture of the linker connecting two PQA units. nih.gov Research has shown that by modifying the alkylamino linkers in dimeric PQA derivatives, the binding affinity and selectivity for different DNA structures, including pyrimidine bulges and CNG repeats (where N can be T or C), can be modulated. nih.govresearchgate.net This finding underscores the critical role of the linker in orienting the PQA moieties for optimal interaction with the target DNA sequence. In contrast, quinoline (B57606) derivatives that lack the pyrrole (B145914) ring exhibit substantially lower binding affinity, confirming the importance of the complete PQA scaffold for effective DNA recognition. nih.govresearchgate.net The strategic design of the linker architecture, therefore, presents a viable approach to fine-tuning the binding specificity of these compounds for therapeutic applications.
Ligand-Receptor Modulatory Profiles and Binding Mechanisms
Beyond their interactions with nucleic acids, analogs of 1H-pyrrolo[3,2-h]quinoline have been extensively studied as ligands for G-protein-coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors, which are crucial targets in the central nervous system.
Serotonin Receptor (e.g., 5-HT6R, 5-HT2CR) Affinity and Functional Modulation
A significant body of research has focused on the development of 1H-pyrrolo[3,2-c]quinoline derivatives as potent and selective antagonists for the serotonin 5-HT6 receptor (5-HT6R). mdpi.comacs.orgnih.gov These receptors are considered promising targets for treating cognitive deficits associated with neurodegenerative and psychiatric disorders. mdpi.com Structural modifications to the 1H-pyrrolo[3,2-c]quinoline core have led to the identification of compounds with high affinity for 5-HT6R. mdpi.comnih.gov For instance, the introduction of specific substituents on the pyrrole nitrogen and at other positions of the quinoline ring system has been shown to be crucial for high-affinity binding. nih.govacs.org
Some of these derivatives have been characterized as neutral antagonists, while others exhibit inverse agonist properties at the 5-HT6R. acs.org This functional distinction is significant as it can lead to different downstream signaling effects and therapeutic outcomes. Furthermore, certain analogs have also demonstrated affinity for the 5-HT2C receptor, another important serotonin receptor subtype involved in various physiological processes. google.com The ability to modulate these serotonin receptors highlights the potential of the 1H-pyrrolo[3,2-h]quinoline scaffold in developing novel therapeutics for central nervous system disorders.
Formation and Quality of Salt Bridges in G-Protein-Coupled Receptor (GPCR) Interactions
The interaction between ligands and G-protein-coupled receptors (GPCRs) is a cornerstone of cellular signaling. For aminergic GPCRs, a crucial component of this interaction is the formation of a salt bridge, a strong non-covalent bond involving a charge-assisted hydrogen bond. mdpi.com In the context of pyrroloquinoline derivatives, this interaction typically occurs between the protonated basic amine of the ligand and a highly conserved aspartic acid residue (D3.32) within the receptor's binding site. mdpi.comcm-uj.krakow.pl
Studies on the related 1H-pyrrolo[3,2-c]quinoline scaffold have provided significant insights into the nature of this salt bridge and its impact on receptor affinity and selectivity. mdpi.commdpi.com The geometry and substitution pattern of the amine moiety at position 4 of the 1H-pyrrolo[3,2-c]quinoline core profoundly influence the quality of the salt bridge formed with receptors like the serotonin 5-HT6 receptor (5-HT6R) and the dopamine D3 receptor (D3R). mdpi.com The quality of a salt bridge is determined by its geometric parameters, with optimal distances being less than 4 Å and angles typically ranging from 110° to 180°. researchgate.net
Molecular dynamics simulations have demonstrated that structural modifications to the amine fragment, such as altering the substituents on the basic nitrogen atom or changing the geometry of the amine-containing ring, can enhance or diminish the stability of the salt bridge. mdpi.com For instance, certain modifications were found to be highly beneficial for the formation and quality of the salt bridge at the 5-HT6R binding site, leading to significantly higher affinity. However, these same changes proved unfavorable for interactions with the D3R, underscoring how the specific topology of the receptor's binding pocket dictates the favorability of this interaction. mdpi.com This highlights that the basic amine of the this compound scaffold is a critical pharmacophore for GPCR binding, with its ability to form a stable salt bridge being a key determinant of ligand potency and selectivity.
Enzymatic Inhibition and Biochemical Pathway Modulation
Analogs of 1H-pyrrolo[3,2-h]quinoline have been investigated for their ability to inhibit a range of enzymes, demonstrating the versatility of this heterocyclic core in targeting various biochemical pathways.
Kinase Inhibitory Potency (e.g., DYRK1A, CLK1/CLK4, Haspin, MAO-B)
The pyrroloquinoline scaffold and related structures are present in a variety of kinase inhibitors, particularly those targeting the CMGC group of kinases, which includes DYRK and CLK isoforms. mdpi.com Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a key target due to its role in neurodevelopment and its overexpression in Down Syndrome. mdpi.comnih.gov
Research into 11H-indolo[3,2-c]quinoline-6-carboxylic acid, a structurally similar tetracyclic system, identified it as a moderately selective DYRK1A inhibitor with an IC50 of 2.6 µM. acs.org Structure-activity relationship studies revealed that substitutions on this core have dramatic effects on potency and selectivity. Strikingly, the introduction of a halogen at the 10-position, as seen in 10-chloro and 10-iodo derivatives, increased DYRK1A inhibitory potency by two orders of magnitude (IC50 = 31 nM for the chloro derivative). acs.org Conversely, substituents at the 8-position tended to abolish DYRK1A inhibitory activity, suggesting steric hindrance in the ATP-binding pocket. acs.org
Other related scaffolds have also yielded potent inhibitors. Substituted 6-arylquinazolin-4-amines have been developed as potent and selective inhibitors of Cdc2-like kinases (CLK1, CLK4) and DYRK1A. nih.govacs.org Furthermore, a series of sulfur-containing tetracycles, specifically 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, were designed as DYRK1A inhibitors but were found to be potent multiple inhibitors of DYRK1A, CLK1, CLK4, and Haspin. dntb.gov.ua
Table 1: Kinase Inhibitory Potency of Selected Pyrroloquinoline Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Class | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| 11H-Indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | 2600 | Moderately selective | acs.org |
| 10-Chloro-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | 31 | Highly potent and selective | acs.org |
| Harmine Analog | DYRK1A | 8.8 | 1-chloro substituted analog | mdpi.com |
| Harmine Analog | DYRK1A | 49-67 | Hydroxymethyl or -acetyl at 1-C | mdpi.com |
| 6-Arylquinazolin-4-amine (ML106) | CLK1 / CLK4 | Potent | Also inhibits DYRK1A | nih.gov |
Coagulation Factor Inhibition (e.g., Factor Xa, Factor XIa)
Derivatives of the related pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold have emerged as promising inhibitors of key enzymes in the blood coagulation cascade, namely Factor Xa (FXa) and Factor XIa (FXIa). semanticscholar.orgmdpi.com These factors are critical targets for the development of new anticoagulant therapies. nih.gov
Through a molecular hybridization strategy, researchers have combined the pyrrolo[3,2,1-ij]quinolin-2-one core with other pharmacophoric fragments, such as thiazole (B1198619) and rhodanine, to create potent inhibitors. nih.govnih.gov This approach has led to the discovery of both dual inhibitors, which target FXa and FXIa simultaneously, and selective inhibitors for each factor. semanticscholar.orgnih.gov
In one study, docking-guided synthesis of nine derivatives based on the pyrrolo[3,2,1-ij]quinolin-2(1H)-one core led to the identification of four dual inhibitors and three selective FXIa inhibitors. semanticscholar.orgmdpi.comresearchgate.net The most potent compounds in this series exhibited IC50 values of 3.68 µM for FXa and 2.0 µM for FXIa. semanticscholar.orgmdpi.comresearchgate.net Another study focusing on hybrid molecules linking the pyrrolo[3,2,1-ij]quinolin-2-one core to a thiazole derivative via a hydrazine (B178648) linker also reported high inhibitory values for both FXa and FXIa. nih.gov These findings demonstrate that the pyrroloquinoline framework can be effectively modified to target specific serine proteases involved in coagulation.
Table 2: Coagulation Factor Inhibition by Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Type | Target Factor | IC50 (µM) | Activity Profile | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | Factor Xa | 3.68 | Best Xa inhibitor in series | semanticscholar.orgmdpi.com |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | Factor XIa | 2.0 | Best XIa inhibitor in series | semanticscholar.orgmdpi.com |
| Rhodanine-pyrroloquinoline-2-one hybrid | Factor Xa / XIa | Not specified | 8 dual inhibitors identified | nih.gov |
| Rhodanine-pyrroloquinoline-2-one hybrid | Factor Xa | Not specified | 2 selective inhibitors identified | nih.gov |
| Rhodanine-pyrroloquinoline-2-one hybrid | Factor XIa | Not specified | 2 selective inhibitors identified | nih.gov |
| Pyrrolo[3,2,1-ij]quinolin-2-one-thiazole hybrid | Factor Xa / XIa | Not specified | 10 dual inhibitors identified | nih.gov |
Topoisomerase Inhibition
The broader class of pyrroloquinolines and related polycyclic alkaloids are known to interfere with DNA topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. mdpi.comulisboa.pt The planar tricyclic core of these compounds allows them to function as DNA intercalators, which can stabilize the topoisomerase-DNA cleavage complex and prevent the re-ligation of the DNA strand, ultimately leading to cytotoxic effects. ulisboa.pt
For example, pyrroloiminoquinone alkaloids, which share a related core structure, are recognized as topoisomerase II inhibitors. mdpi.com Research on 3H-pyrrolo[3,2-f]quinoline derivatives, designed based on the structure of the known topoisomerase II poison m-AMSA, showed that these compounds could induce topoisomerase II-mediated DNA cleavage. ulisboa.pt In the realm of topoisomerase I inhibition, analogs of the anticancer agent edotecarin, where the side chain was replaced with arylmethylamino groups, yielded potent inhibitors. acs.org More recently, novel inhibitors featuring a 5,13-dihydro-6H-benzo mdpi.comresearchgate.netindolo[3,2-c]quinolin-6-one (BIQ) scaffold have been synthesized and evaluated for their topoisomerase I inhibitory activity. nii.ac.jp These examples show a consistent pattern of topoisomerase inhibition across various isomers of the pyrroloquinoline family.
HIF-1α Prolyl Hydroxylase Inhibition
Hypoxia-inducible factor-1α (HIF-1α) is a master transcription factor that orchestrates cellular responses to low oxygen levels (hypoxia). mdpi.com Its stability is regulated by a class of enzymes known as HIF prolyl hydroxylases (PHDs), which are non-heme Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. researchgate.netnih.gov Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-1α, marking it for proteasomal degradation. nih.gov
Inhibitors of PHDs can stabilize HIF-1α even in the presence of oxygen, activating downstream pathways involved in erythropoiesis, angiogenesis, and anaerobic metabolism. mdpi.comnih.gov The 8-hydroxyquinoline (B1678124) scaffold has been identified as a promising core for the development of PHD inhibitors due to its metal-chelating properties, which can interfere with the Fe(II) cofactor in the enzyme's active site. researchgate.net This is structurally significant for this compound, as the 8-amino group could also participate in coordinating the active site iron. Many PHD inhibitors function by mimicking the 2-OG co-substrate and acting as competitive inhibitors. nih.gov By inhibiting PHDs, pyrroloquinoline-based compounds could potentially modulate the HIF pathway for therapeutic applications in ischemia and anemia. nih.govnih.gov
Antimycobacterial Spectrum of Activity
The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including pyrrolo[1,2-a]quinoline (B3350903) derivatives. These compounds have been evaluated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A series of novel pyrrolo[1,2-a]quinoline derivatives demonstrated anti-TB activity against the H37Rv strain with minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL. nih.gov
Notably, the compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4j ) emerged as a particularly potent agent, exhibiting an MIC of 8 µg/mL against the H37Rv strain and 16 µg/mL against multidrug-resistant (MDR) strains of Mtb. nih.gov In silico analysis of the pharmacokinetic properties of these compounds suggested that most possess drug-like characteristics. nih.gov These findings highlight the potential of the pyrroloquinoline scaffold in developing new drugs to combat tuberculosis, including drug-resistant forms of the disease.
Investigation of Antiproliferative Mechanisms in Cancer Cell Lines
The cytotoxic effects of 1H-pyrrolo[3,2-h]quinoline analogs against various cancer cell lines have been a significant area of research. These compounds have been shown to induce cell death through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and DNA damage.
Induction of Apoptotic Pathways and Associated Molecular Markers
Several analogs of 1H-pyrrolo[3,2-h]quinoline have demonstrated the ability to induce apoptosis in cancer cells. For example, compound Ic , a synthetic makaluvamine analog, was found to induce apoptosis in human lung cancer cells. nih.govresearchgate.net This apoptotic induction was associated with the activation of p53 and the cleavage of poly(ADP-ribose) polymerase (PARP) and caspases 8 and 9. nih.govresearchgate.net Similarly, another makaluvamine analog, FBA-TPQ , induced apoptosis in breast cancer cells, which was also linked to the activation of p53 and the regulation of various proteins involved in apoptosis and DNA damage response, such as Bcl-2, caspases-3, -8, and -9, ATM/p-ATM, ATR, and p-H2AX. nih.gov
The pyrrolo[2,1-a]isoquinoline-based lamellarin D analog, PM031379 , was shown to exert a direct proapoptotic action on mitochondria, leading to the generation of reactive oxygen species and the upregulation of the apoptosis-inducing factor. semanticscholar.org This suggests that mitochondrial-dependent pathways are a key target for some of these compounds. semanticscholar.org
Cell Cycle Arrest in Specific Phases (e.g., S-phase)
In addition to inducing apoptosis, many 1H-pyrrolo[3,2-h]quinoline analogs have been found to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation. Compound Ic , a makaluvamine analog, was observed to induce S-phase cell cycle arrest in lung cancer cells, a process potentially mediated by the activation of p53. nih.govresearchgate.net
Similarly, the makaluvamine analog FBA-TPQ caused a significant increase in the number of breast cancer cells in the S phase. nih.gov Other analogs, such as PEA-TPQ and MPA-TPQ , induced G2-M and G1 phase arrest, respectively, in MCF-7 breast cancer cells. nih.gov Furthermore, a pyridone-annelated isoindigo derivative, 5'-Cl , was found to induce G0/G1 phase arrest in the HL-60 promyelocytic leukemia cell line in a dose-dependent manner. karger.com This was accompanied by a significant decrease in the population of cells in the G2/M phase. karger.com A pyrrolo[3,2-d]pyrimidine derivative, compound 8b , also demonstrated the ability to arrest the cell cycle of MCF-7 cells in the S phase. tandfonline.comresearchgate.net
DNA Alkylation Contributions to Cytostatic Effects
Furthermore, some 1H-pyrrolo[3,2-h]quinoline derivatives have been specifically designed to target and bind to particular DNA structures, such as CTG trinucleotide repeats. nih.gov The tricyclic aromatic system of this compound (PQA) provides a unique hydrogen-bonding surface that is complementary to thymine, enabling it to bind to pyrimidine bulge DNAs and CNG repeats. nih.gov This targeted DNA binding can interfere with DNA replication and other cellular processes, contributing to the cytostatic effects of these compounds. The ability of certain pyrazole (B372694) derivatives to cleave supercoiled plasmid DNA further supports the notion that DNA can be a direct target for these types of molecules. jst.go.jp
Comprehensive Structure-Activity Relationship (SAR) Analyses in Biological Systems
The biological activity of 1H-pyrrolo[3,2-h]quinoline analogs is highly dependent on their chemical structure. ulisboa.ptnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features that contribute to their antileishmanial, antimycobacterial, and antiproliferative effects.
For instance, in the context of antileishmanial activity, the specific functionalization of the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one core, as seen in compound 5m , is critical for its potency. rsc.org The presence and nature of substituents on the pyrroloquinoline ring system can significantly influence the compound's interaction with its biological target.
In the realm of anticancer activity, SAR studies of makaluvamine analogs have revealed that the presence of an amino group at the 6-position of the pyrroloiminoquinone ring enhances their activity against lung cancer cell lines. nih.gov The nature of the substituent on the pyrrole nitrogen and the side chain also plays a significant role. For example, the N-tosyl chlorobenzyl analog Ic was found to be the most potent among a series of tested compounds. nih.gov Conversely, analogs with hydroxyphenethyl or dibromohydroxyphenethyl substituents on the side chain were less active. nih.gov
The anticancer activity of these analogs is also dependent on the cell type. nih.gov The spatial orientation of the side chain relative to the polyheterocyclic core has been identified as a critical factor for activity. ulisboa.pt Furthermore, the fusion pattern of the pyrrole and quinoline rings, as well as the substitution pattern on the tricyclic core, dictates the biological properties of these compounds. ulisboa.pt For example, the presence of a 6-methoxy group in 8-aminoquinoline (B160924) derivatives has been shown to enhance their antimalarial activity. who.int
The ability of 1H-pyrrolo[3,2-h]quinoline-8-amine (PQA) derivatives to bind to CTG repeats is also dependent on the structure of the alkylamino linker. nih.gov The absence of the pyrrole ring in quinoline derivatives results in significantly lower binding affinity, highlighting the importance of the complete tricyclic system for this specific biological activity. nih.gov
Correlation of Substitution Patterns with Biological Potency and Selectivity
The biological activity of 1H-pyrrolo[3,2-h]quinoline analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed key determinants of potency and selectivity for different biological targets, including cancer cells and serotonin receptors.
A notable class of derivatives includes tetracyclic fluoroquinolones incorporating the 1H-pyrrolo[3,2-h]quinoline framework. These compounds have demonstrated potent activity against both bacterial and cancer cell lines. The introduction of a fluorine atom and other substituents plays a critical role in modulating their biological profile. For instance, a 6-fluoro-4-oxothieno[2',3':4,5]pyrrolo[3,2-h]quinoline derivative has been identified as a highly active antibacterial agent. jscimedcentral.comjscimedcentral.comtandfonline.com Further modification, such as the introduction of a second fluorine atom at the 9-position, leads to significant potency against multidrug-resistant staphylococci. jscimedcentral.comtandfonline.com
In the context of anticancer activity, certain derivatives of this scaffold have shown greater potency than the natural product ellipticine (B1684216) against the MCF-7 breast cancer cell line. jscimedcentral.comjscimedcentral.com One such compound exhibited an IC50 value of 0.8 µM, compared to 1.6 µM for ellipticine. jscimedcentral.com These findings underscore the potential of the 1H-pyrrolo[3,2-h]quinoline system as a template for the development of novel anticancer agents. The mechanism of action for these compounds is believed to involve the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. tandfonline.comresearchgate.net
Table 1: Anticancer and Antibacterial Activity of Selected 1H-pyrrolo[3,2-h]quinoline Analogs
| Compound/Analog | Key Substitutions | Biological Activity | Notes |
|---|---|---|---|
| 6-fluoro-4-oxothieno[2',3':4,5]pyrrolo[3,2-h]quinoline | 6-fluoro, 4-oxo, thieno fusion | Potent antibacterial | - |
| 9-fluoro derivative | 9-fluoro | Potent against multidrug-resistant staphylococci | - |
| Unspecified derivative | - | IC50 = 0.8 µM against MCF-7 cells | More potent than ellipticine (IC50 = 1.6 µM) |
The 1H-pyrrolo[3,2-h]quinoline scaffold has also been successfully utilized to develop ligands for serotonin (5-HT) receptors, particularly the 5-HT6 receptor, which is a target for cognitive enhancement in neurodegenerative diseases. The specific arrangement of the fused rings is a critical determinant of binding affinity. Comparative studies have shown that the 1H-pyrrolo[3,2-h]quinoline scaffold is more favorable for 5-HT6R binding than its 1H-pyrrolo[2,3-f]quinoline isomer. researchgate.netacs.org
Further SAR studies on related pyrroloquinoline derivatives have provided insights into the influence of various substituents. For instance, in a series of 2-phenyl-1H-pyrrole-3-carboxamide analogs derived from a pyrroloquinoline scaffold, substitutions on the phenyl ring significantly impacted 5-HT6R affinity. Shifting a chlorine atom or a methyl group from the C3 to the C2 position of the phenyl ring resulted in decreased affinity. acs.org Similarly, replacing the phenyl ring with five-membered heterocyclic moieties like thien-2-yl or 1-methyl-1H-pyrazol-4-yl was detrimental to binding. acs.org
Table 2: Influence of Scaffold and Substitution on 5-HT6 Receptor Affinity
| Scaffold/Analog | Key Feature | 5-HT6R Affinity |
|---|---|---|
| 1H-pyrrolo[3,2-h]quinoline | Angular fusion | Favorable |
| 1H-pyrrolo[2,3-f]quinoline | Linear fusion | Less favorable |
| 2-phenyl-1H-pyrrole-3-carboxamide (C3-substituted phenyl) | - | Higher affinity |
| 2-phenyl-1H-pyrrole-3-carboxamide (C2-substituted phenyl) | - | Lower affinity |
| Phenyl ring replaced with thien-2-yl or 1-methyl-1H-pyrazol-4-yl | - | Not suitable for interaction |
Stereochemical Determinants of Ligand-Target Interactions
The three-dimensional arrangement of atoms in 1H-pyrrolo[3,2-h]quinoline analogs can have a profound impact on their interaction with biological targets. Stereochemistry plays a crucial role in defining the potency and selectivity of these compounds, particularly for targets with specific binding pockets like G-protein coupled receptors.
For pyrroloquinoline-based ligands targeting the 5-HT6 receptor, the configuration of chiral centers can lead to significant differences in binding affinity. In one instance, a change in the stereochemistry of a chiral center resulted in a more than three-fold difference in the inhibition constant (Ki), with values of 3 nM versus 10 nM. This highlights the importance of controlling the stereochemistry during the synthesis and evaluation of these analogs to optimize their pharmacological profile. The absolute stereochemistry of such potent ligands often requires confirmation through advanced analytical techniques like X-ray crystallography or Nuclear Overhauser Effect Spectroscopy (NOESY).
While specific examples for this compound are not extensively detailed in the reviewed literature, the principle that stereoisomers can exhibit distinct biological activities is a fundamental concept in medicinal chemistry and is clearly applicable to this class of compounds. The precise spatial orientation of key functional groups, dictated by the stereochemistry, governs the ability of the ligand to form optimal interactions with its biological target, thereby influencing its efficacy and selectivity.
Prospective Role of 1h Pyrrolo 3,2 H Quinolin 8 Amine in Chemical Biology and Drug Discovery Research Conceptual Framework
Development as Molecular Probes for Biological Systems
The inherent properties of the PQA core make it an attractive candidate for the development of molecular probes to investigate biological systems. Its rigid, planar structure is conducive to intercalation into nucleic acids and binding to protein surfaces.
Derivatives of the related pyrrolo[3,2-h]quinazoline scaffold have been explored as photochemotherapeutic agents. These compounds have demonstrated promising antitumor properties, with their phototoxicity linked to the induction of apoptosis through mitochondrial and lysosomal involvement. researchgate.net This suggests that the PQA scaffold could be similarly functionalized to create photoactivatable probes for studying cellular processes or for targeted therapy.
Furthermore, the pyrroloquinoline framework has been incorporated into fluorescent probes for detecting specific DNA structures. For instance, a fluorescence molecular probe has been synthesized for the turn-on detection of cytosine bulge DNA. osaka-u.ac.jp Another probe was developed to detect CCG trinucleotide repeat DNA expansion, a phenomenon associated with neurological diseases. osaka-u.ac.jp These examples highlight the potential of the PQA scaffold in creating sensitive and selective tools for nucleic acid recognition. The synthesis of various pyrroloquinoline derivatives with unique photophysical properties further underscores their potential as a new generation of fluorescent probes. acs.orgresearchgate.net
The ability of PQA derivatives to bind to specific DNA sequences, such as CTG trinucleotide repeats, further supports their use as molecular probes. nih.gov This binding is attributed to the unique non-linear hydrogen-bonding surface of the PQA system, which is complementary to thymine (B56734). nih.gov By modifying the linkers attached to the PQA core, the binding affinity and selectivity for different DNA structures can be modulated. nih.gov
Utilization as a Scaffold for the Design of Novel Bioactive Compounds
The PQA scaffold has been extensively utilized as a foundation for the synthesis of a diverse range of bioactive compounds with potential therapeutic applications. Its structural features allow for modifications at various positions, leading to compounds with a wide spectrum of pharmacological activities.
One significant area of research has been the development of PQA derivatives that target DNA trinucleotide repeats. nih.govresearchgate.net Expansions of these repeats are the cause of several hereditary neurological and neuromuscular diseases. PQA derivatives with different alkylamino linkers have been synthesized and shown to bind to pyrimidine (B1678525) bulge DNAs and CNG repeats, demonstrating the versatility of the PQA core for targeting specific DNA structures. osaka-u.ac.jpnih.gov
The broader pyrroloquinoline chemical space has yielded compounds with a variety of biological activities, as detailed in the interactive table below.
| Compound Class | Biological Activity | Reference |
| 1H-pyrrolo[3,2-c]quinoline derivatives | 5-HT6 receptor antagonists for cognitive disorders | mdpi.comacs.org |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | Antileishmanial agents | nih.gov |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Anticoagulant agents (Factor Xa and XIa inhibitors) | semanticscholar.orgresearchgate.net |
| 1,3,4,8-Tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one analogs | Anti-lung cancer agents | nih.gov |
| 3H-pyrrolo[3,2-f]quinoline derivatives | Antiproliferative agents | ulisboa.pt |
| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamide derivatives | Antibacterial agents | tandfonline.com |
| 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones | Cytotoxic agents against cancer cell lines | mdpi.com |
| 4-aminoquinoline derivatives | Receptor-interacting protein kinase 2 (RIPK2) inhibitors | semanticscholar.org |
| Pyrrolo[3,2,1-ij]quinoline derivatives | Antiproliferative activity | researchgate.net |
The biological activity of pyrroloquinoline derivatives is highly dependent on the arrangement of the pyrrole (B145914) and quinoline (B57606) rings and the substitution pattern on the tricyclic core. ulisboa.pt This modularity allows for the fine-tuning of activity and selectivity. For instance, different isomers of pyrroloquinolines have shown distinct activities, including antimalarial, anticancer, and effects on the central nervous system. ulisboa.pt
The synthesis of various substituted pyrrolo[3,2-c]quinolines has been a key strategy in developing compounds with specific biological targets. ulisboa.pt The introduction of different functional groups allows for the exploration of structure-activity relationships and the optimization of lead compounds. mdpi.com
Contribution to the Mechanistic Understanding of Fundamental Biological Processes
The development of bioactive compounds based on the PQA scaffold can, in turn, contribute to a deeper mechanistic understanding of fundamental biological processes. By designing molecules that selectively interact with specific biological targets, researchers can probe the functions of these targets in cellular pathways.
For example, the use of PQA derivatives as selective ligands for DNA structures like trinucleotide repeats allows for the study of the roles these structures play in gene expression and disease pathogenesis. nih.gov The ability to modulate the binding affinity of these ligands through chemical modification provides a tool to investigate the downstream consequences of targeting these DNA sequences. nih.gov
Similarly, the development of potent and selective inhibitors for enzymes like Factor Xa and XIa, based on the pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold, not only offers potential therapeutic avenues but also provides chemical tools to dissect the coagulation cascade. semanticscholar.orgresearchgate.net
The study of how PQA-related compounds induce apoptosis in cancer cells can shed light on the complex signaling pathways involved in programmed cell death. For instance, investigations into the mechanism of action of pyrrolo[4,3,2-de]quinoline analogs have revealed their ability to induce apoptosis and arrest the cell cycle at the S-phase, involving the activation of p53 and caspases. nih.gov Further studies on a pyrrolo[4,3,2-de]quinoline core compound indicated it could up-regulate AMPK, which may be related to feedback regulation by mTOR, providing insights into the interplay between these key cellular energy sensors. acs.org
The interaction of 1H-pyrrolo[3,2-h]quinoline with itself to form hydrogen-bonded cyclic dimers has been studied under high pressure. This research provides insights into proton-transfer reactions, which are fundamental to many chemical and biological processes. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1H-pyrrolo[3,2-h]quinolin-8-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, fluorinated analogs can be synthesized via nucleophilic substitution using trifluoroacetyl-protected intermediates under controlled pH and temperature (50–80°C) . Key steps include:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes.
- Amine introduction : Nucleophilic displacement or reductive amination.
- Purification : Column chromatography or recrystallization to isolate the product. Optimizing solvent choice (e.g., DMF for polar intermediates) and temperature (60–100°C) improves yields by 20–30% .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Confirms regiochemistry of the pyrrolo-quinoline core and substituent positions .
- HPLC : Monitors reaction progress and purity (>95% required for pharmacological studies) .
- Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass matching) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
- Enzyme inhibition : IC₅₀ of 1.5 µM against MAO-B due to interactions with the flavin-binding site .
- Anticancer potential : EC₅₀ values of 10–50 µM in breast cancer cell lines via apoptosis induction .
Advanced Research Questions
Q. How can reaction yields be optimized for halogenated derivatives of this compound?
Fluorination at the 7-position enhances metabolic stability but requires precise control:
Q. What structural modifications enhance target selectivity in kinase inhibition?
SAR studies highlight:
- Pyrrolo N-substitution : Bulky groups (e.g., 3-chlorobenzyl) reduce off-target effects by 40% .
- Quinoline C8-amino group : Hydrogen bonding with ATP-binding pockets increases affinity (Kd < 100 nM) .
- Fluorine at C7 : Lowers hERG channel binding (IC₅₀ > 30 µM) while maintaining potency .
Q. How do solvent polarity and pH affect the compound’s stability during storage?
Q. What strategies resolve contradictions in reported biological data across studies?
Discrepancies in IC₅₀ values often arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter inhibition .
- Cell line heterogeneity : MDA-MB-231 vs. MCF-7 cells show 5-fold differences in apoptosis .
- Metabolic interference : Cytochrome P450 isoforms in hepatic cells reduce apparent activity .
Q. Which computational models predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with MAO-B’s hydrophobic cleft (RMSD < 2.0 Å) .
- DFT calculations : Identifies electron-deficient regions for electrophilic substitution .
- MD simulations : Reveal stable binding over 100 ns with <3 Å backbone deviations .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
